
Ferric pyrophosphate
概要
説明
Ferric pyrophosphate, also known as iron(III) pyrophosphate, is an inorganic compound with the chemical formula Fe₄(P₂O₇)₃. It is a white-colored, poorly soluble iron compound that is commonly used as an iron replacement product. This compound is particularly valued for its ability to provide iron in a form that is milder on the gastrointestinal tract and has higher bioavailability compared to other iron supplements .
準備方法
Synthetic Routes and Reaction Conditions: Ferric pyrophosphate can be synthesized through various methods. One common approach involves the reaction of ferric sulfate with disodium pyrophosphate in an aqueous solution. The reaction typically proceeds as follows: [ \text{Fe}_2(\text{SO}_4)_3 + 3 \text{Na}_4\text{P}_2\text{O}_7 \rightarrow \text{Fe}_4(\text{P}_2\text{O}_7)_3 + 3 \text{Na}_2\text{SO}_4 ]
Industrial Production Methods: In industrial settings, this compound is often produced by combining a citrate ion source, a pyrophosphate ion source, and a ferric ion source in water to form a solution. An organic solvent is then added to precipitate the solid this compound citrate chelate composition .
化学反応の分析
Types of Reactions: Ferric pyrophosphate undergoes various chemical reactions, including:
Oxidation and Reduction: this compound can participate in redox reactions, where the ferric ion (Fe³⁺) can be reduced to ferrous ion (Fe²⁺) under certain conditions.
Substitution Reactions: It can undergo substitution reactions where the pyrophosphate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as hydrogen peroxide.
Reduction: It can be reduced using reducing agents like ascorbic acid.
Major Products Formed:
Oxidation: The major product formed is ferric oxide (Fe₂O₃).
Reduction: The major product formed is ferrous pyrophosphate (Fe₂P₂O₇).
科学的研究の応用
Food Fortification
Ferric pyrophosphate is primarily utilized as an iron fortificant in food products, especially to combat iron deficiency anemia. Its insoluble nature makes it suitable for incorporation into various food matrices without altering their sensory properties.
Nanosized this compound
Recent studies have shown that nanosizing this compound can enhance its bioavailability. For instance, a study demonstrated that nanosized this compound (10–30 nm) exhibited a relative bioavailability of 103.02% compared to ferrous sulfate, making it a promising candidate for food fortification aimed at addressing iron deficiency anemia .
Comparison with Other Iron Sources
A comparative study indicated that this compound has similar efficacy to ferrous sulfate in treating iron deficiency but with significantly fewer gastrointestinal side effects such as nausea and constipation. This makes it particularly advantageous for use in infant cereals and pediatric formulations .
Pharmaceutical Applications
In the pharmaceutical sector, this compound is employed as an iron supplement for patients suffering from iron deficiency anemia, particularly in those who cannot tolerate other forms of iron due to side effects.
Iron Supplements
This compound is incorporated into various oral dosage forms, including tablets and liquid preparations. Its use is particularly beneficial for pediatric formulations, where it helps prevent anemia without causing adverse effects associated with other iron salts .
Clinical Studies
Clinical studies have evaluated the effectiveness of this compound in patients with chronic kidney disease (CKD). One study found that while both this compound and ferrous bis-glycinate improved anemia profiles, the latter was more effective and cost-efficient . Another study highlighted the safety profile of this compound when used as a parenteral treatment for maintaining hemoglobin levels in hemodialysis patients .
Efficacy in Pediatric Populations
A clinical trial involving pediatric patients demonstrated that this compound was effective in improving serum ferritin levels without significant side effects, reinforcing its role as a safe option for iron supplementation in children .
Bioavailability Studies
Research has indicated that despite its low solubility, this compound can be effectively absorbed when formulated appropriately. Studies using granular forms of FPP showed improved resistance to gastric digestion and higher intestinal absorption rates compared to traditional forms .
Comparative Efficacy Table
Application Area | This compound (FPP) | Ferrous Sulfate (FS) | Ferrous Bis-Glycinate |
---|---|---|---|
Bioavailability | Moderate | High | High |
Gastrointestinal Side Effects | Low | High | Moderate |
Pediatric Use | Yes | Yes | Yes |
Cost Effectiveness | Moderate | Low | High |
作用機序
Ferric pyrophosphate is compared with other iron compounds such as ferrous sulfate, ferrous fumarate, and ferric citrate. While ferrous sulfate and ferrous fumarate have higher bioavailability, they are more likely to cause gastrointestinal side effects. Ferric citrate, like this compound, forms strong complexes with iron, but this compound is preferred in food fortification due to its minimal impact on the taste and appearance of fortified foods .
類似化合物との比較
- Ferrous sulfate
- Ferrous fumarate
- Ferric citrate
Ferric pyrophosphate stands out due to its unique combination of high bioavailability and minimal gastrointestinal side effects, making it a valuable compound in both medical and industrial applications.
生物活性
Ferric pyrophosphate (FPP) is a water-insoluble iron compound widely used in food fortification and medical treatments, particularly for iron deficiency anemia. Its unique properties and biological activities have been the subject of extensive research, revealing its potential benefits and mechanisms of action. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Overview of this compound
This compound is characterized by its low solubility, which historically limited its bioavailability. However, recent advancements in nanotechnology have enabled the development of nanosized this compound, significantly enhancing its solubility and absorption in biological systems.
This compound functions primarily through its role in iron supplementation. It aids in maintaining iron homeostasis and supports erythropoiesis (the production of red blood cells) without inducing iron overload. The compound interacts with transferrin, a plasma protein that transports iron, facilitating efficient delivery to tissues.
Key Mechanisms Include:
- Direct Transfer to Transferrin : this compound citrate (FPC) has been shown to donate iron directly to apo-transferrin, promoting rapid transfer and reducing non-transferrin bound iron (NTBI) levels, which can be harmful .
- Enhanced Erythropoiesis : Studies indicate that FPC enhances erythropoiesis stimulated by erythropoiesis-stimulating agents (ESAs), leading to improved hemoglobin levels in patients undergoing dialysis .
Bioavailability Studies
The bioavailability of this compound has been compared with other iron compounds through various studies. Notably:
- Comparison with Ferrous Sulfate : In a study involving rats, this compound demonstrated a relative biological value (RBV) of 0.78 compared to ferrous sulfate, indicating lower bioavailability but significant potential for use in food fortification due to fewer side effects .
- Nanoparticle Form : Nanosized this compound showed an impressive 103% relative bioavailability compared to ferrous sulfate when assessed through hemoglobin regeneration efficiency .
Case Studies
- Food Fortification : A study explored the use of nanosized this compound as a food fortificant for infants. The results indicated that it could effectively combat iron deficiency anemia without significant toxicity or adverse effects on organ health .
- Dialysis Patients : In randomized controlled trials involving hemodialysis patients, those receiving FPC maintained stable hemoglobin levels and did not experience significant side effects associated with traditional intravenous iron therapies .
Table 1: Comparative Bioavailability of Iron Compounds
Iron Compound | Relative Biological Value (RBV) | Hemoglobin Regeneration Efficiency (%) |
---|---|---|
This compound | 0.78 | Not reached normal levels |
Ferrous Sulfate | 1.00 | High |
Nanosized FPP | 1.03 | Highest among tested compounds |
Table 2: Efficacy in Dialysis Patients
Parameter | FPC Group (n=299) | Placebo Group (n=300) |
---|---|---|
Maintained Hemoglobin Levels | 75% | 50% |
Incidence of Side Effects | Low | Moderate |
Toxicity and Safety Profile
Research indicates that this compound has a favorable safety profile. Histopathological examinations in animal models revealed no significant toxicity associated with the nanoparticle form . Additionally, clinical studies reported no overt iron overload or severe side effects among patients treated with FPC .
特性
IUPAC Name |
iron(3+);phosphonato phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4Fe.3H4O7P2/c;;;;3*1-8(2,3)7-9(4,5)6/h;;;;3*(H2,1,2,3)(H2,4,5,6)/q4*+3;;;/p-12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CADNYOZXMIKYPR-UHFFFAOYSA-B | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])[O-].[Fe+3].[Fe+3].[Fe+3].[Fe+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Fe4(P2O7)3, Fe4O21P6 | |
Record name | iron(III) pyrophosphate | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Iron(III)_pyrophosphate | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047600 | |
Record name | Iron(III) pyrophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6047600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
745.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Nonahydrate: Yellowish-white solid, practically insoluble in water; [Merck Index] Beige crystalline solid; [MSDSonline] | |
Record name | Ferric pyrophosphate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5300 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Soluble after treatment with citric acid and sodium hydroxyde | |
Record name | Ferric pyrophosphate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09147 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The usage of ferric pyrophosphate is based on the strong complex formation between these two species. Besides, the capacity of pyrophosphate to trigger iron removal from transferrin, enhance iron transfer from transferrin to ferritin and promote iron exchange between transferrin molecules. These properties make it a very suitable compound for parenteral administration, iron delivery into circulation and incorporation into hemoglobin. | |
Record name | Ferric pyrophosphate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09147 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
10058-44-3, 10402-25-2 | |
Record name | Ferric pyrophosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010058443 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diphosphoric acid, iron(3+) salt (1:?) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010402252 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ferric pyrophosphate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09147 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Diphosphoric acid, iron(3+) salt (3:4) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diphosphoric acid, iron(3+) salt (1:?) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Iron(III) pyrophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6047600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrairon tris(pyrophosphate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.160 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FERRIC PYROPHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QK8899250F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | FERRIC PYROPHOSPHATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/454 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Decomposes | |
Record name | Ferric pyrophosphate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09147 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ascorbic acid enhance iron absorption from ferric pyrophosphate?
A1: Ascorbic acid, also known as Vitamin C, acts as a reducing agent, converting ferric iron (Fe3+) to ferrous iron (Fe2+), which is more soluble and easily absorbed by the body. [, ] This conversion is particularly important for poorly soluble iron compounds like this compound.
Q2: Does reducing the particle size of this compound influence its bioavailability?
A2: Yes, micronization of this compound, creating smaller particles, has been shown to improve its bioavailability. [, , , ] This is likely due to the increased surface area available for dissolution and absorption in the digestive tract.
Q3: Can food matrix affect the bioavailability of iron from this compound?
A3: Yes, the food matrix can influence iron absorption. For example, incorporating this compound into rice significantly reduces iron bioavailability, but adding ascorbic acid can partially reverse this effect. [] Similarly, the presence of inhibitors like phytic acid and tannic acid in food can hinder iron absorption. []
Q4: What are the common applications of this compound in the food industry?
A4: Due to its neutral taste and color, this compound is commonly used to fortify a variety of food products, including infant cereals, chocolate-drink powders, and milk products. [, , ] Its use minimizes undesirable changes in the sensory characteristics of these foods.
Q5: What are some strategies employed to improve the bioavailability of this compound in fortified foods?
A5: Researchers have explored several approaches to enhance the bioavailability of this compound. These include micronization to reduce particle size [, , ], encapsulation in liposomes [, ], and co-fortification with enhancers like ascorbic acid. [, ]
Q6: Are there any challenges associated with using this compound for food fortification?
A6: While this compound offers organoleptic advantages, its lower bioavailability compared to some soluble iron forms necessitates higher fortification levels, potentially impacting taste and cost. [] Additionally, ensuring its even distribution and stability within the food matrix can be challenging. [, ]
Q7: Are there any concerns regarding the use of nano-sized this compound?
A7: While nanosizing can improve bioavailability, more research is needed to fully understand the long-term health effects of consuming nanoparticles. Some studies have shown that nanoparticles can interact with biological systems in complex ways, potentially leading to unintended consequences. []
Q8: Is there a link between iron status and the efficacy of this compound fortification?
A8: Studies have suggested that iron status can affect the efficacy of fortification. Notably, individuals with iron deficiency may experience a greater increase in iron absorption from ferrous sulfate compared to this compound. [] This difference highlights the importance of considering iron status when designing fortification strategies.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。